Product packaging for Azanium;titanium;fluoride(Cat. No.:CAS No. 64973-55-3)

Azanium;titanium;fluoride

Cat. No.: B14500845
CAS No.: 64973-55-3
M. Wt: 84.904 g/mol
InChI Key: OXAUNDBQHKIUSD-UHFFFAOYSA-N
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Description

Significance in Inorganic Chemistry and Materials Science

Ammonium (B1175870) hexafluorotitanate is a pivotal compound in the fields of inorganic chemistry and materials science. chemimpex.com Its primary significance lies in its function as a versatile precursor for the synthesis of a wide array of titanium-based materials. cymitquimica.comchemimpex.com The presence of fluorine in the hexafluorotitanate anion contributes to its distinct reactivity and stability, making it a valuable reagent. cymitquimica.com

In materials science, it is instrumental in the production of advanced ceramics, corrosion-resistant coatings, and specialized glass. chemimpex.comfishersci.ca Its ability to provide titanium in a soluble form allows for precise control over material properties during synthesis. chemimpex.com Furthermore, it serves as a building block in the fabrication of electronic components, including thin films and semiconductors. chemimpex.com The compound is also utilized as an anti-corrosive cleaning agent and in the creation of synthetic gems. fishersci.ca

Table 1: Chemical and Physical Properties of Ammonium Hexafluorotitanate

Property Value
Chemical Formula (NH₄)₂TiF₆
CAS Number 16962-40-6
Molar Mass 197.935 g·mol⁻¹
Appearance White crystalline solid
Density 1.675 g/cm³
Solubility in Water 25 g/100g H₂O (at 20°C)

Data sourced from multiple references. wikipedia.orgmorita-kagaku.co.jp

Overview of Research Trajectories

Current research on ammonium hexafluorotitanate is dynamic, with several key trajectories aimed at leveraging its unique properties for advanced applications. The growth in its use is driven by increasing demand from the electronics and ceramics industries, as well as technological advancements that are paving the way for new applications. archivemarketresearch.com

Photocatalysis: A significant area of research involves using ammonium hexafluorotitanate as a fluorine source and titanium precursor for synthesizing titanium dioxide (TiO₂) photocatalysts. nih.govmdpi.comresearchgate.net The fluorine plays a crucial role in the formation of highly crystalline anatase TiO₂, the most photoactive crystalline phase of titania. nih.gov Studies have shown that using this precursor can enhance the photocatalytic performance of TiO₂ composites for degrading pollutants under both UV and visible light. nih.govmdpi.com Research has focused on creating various TiO₂ nanostructures, such as nanosheets and nanotubes, with tailored properties for improved photocatalytic efficiency. mdpi.comresearchgate.netjim.org.cn For instance, titania nanosheets synthesized using ammonium hexafluorotitanate have demonstrated superior photocatalytic activity in dye degradation. mdpi.comresearchgate.net

Energy Storage: The compound is being explored for its role in developing advanced energy storage technologies. sigmaaldrich.com It can act as a structuring agent in the synthesis of materials for batteries. sigmaaldrich.com Research has also investigated its use as an additive in composite propellants. researchgate.net

Advanced Materials Synthesis: Beyond photocatalysts, ammonium hexafluorotitanate is employed in novel materials synthesis routes. One innovative approach involves using it in a virus-templated method to create titanium oxide nanowires at room temperature. mit.edu In this process, the negatively charged hexafluorotitanate ions attach to a positively charged virus template, which directs the formation of anatase nanostructures. mit.edu This highlights its utility in biologically inspired materials engineering.

Table 2: Recent Research Applications of Ammonium Hexafluorotitanate

Research Area Application Finding Reference
Photocatalysis Precursor for TiO₂/Y-Zeolite composite Resulted in a composite with visible light sensitivity and a highly hydrophobic surface, enhancing photocatalytic degradation of 2-propanol. nih.gov
Photocatalysis Synthesis of TiO₂ nanosheets Fluoride (B91410) from the precursor inhibits crystal growth on certain facets, leading to nanosheets with superior photocatalytic and antibacterial capabilities. mdpi.com
Materials Synthesis Virus-enabled synthesis of TiO₂ nanowires Used as a titanium source to form anatase titanium oxide nanostructures on a virus template at room temperature. mit.edu
Energy Storage Additive in composite propellants Investigated for its effects on the combustion parameters of composite propellants. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula FH4NTi B14500845 Azanium;titanium;fluoride CAS No. 64973-55-3

Properties

CAS No.

64973-55-3

Molecular Formula

FH4NTi

Molecular Weight

84.904 g/mol

IUPAC Name

azanium;titanium;fluoride

InChI

InChI=1S/FH.H3N.Ti/h1H;1H3;

InChI Key

OXAUNDBQHKIUSD-UHFFFAOYSA-N

Canonical SMILES

[NH4+].[F-].[Ti]

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for Ammonium Hexafluorotitanate

Industrial and Laboratory Synthesis Approaches

Extraction from Ilmenite Ore utilizing Ammonium (B1175870) Fluoride (B91410)

A significant industrial route for the synthesis of ammonium hexafluorotitanate involves the treatment of ilmenite ore (FeTiO₃) with an excess of ammonium fluoride (NH₄F). This process facilitates the extraction of titanium from the ore. The chemical reaction for this process is as follows:

FeTiO₃ + 10NH₄F → (NH₄)₂FeF₄ + (NH₄)₂TiF₆ + 6H₂O wikipedia.org

Following this initial reaction, the iron impurities are removed. Subsequently, the titanium can be recovered from the aqueous extract of the hexafluorotitanate.

Bifluoride Method: Reaction of Titanium Dioxide with Ammonium Bifluoride

The bifluoride method is another common approach for the synthesis of ammonium hexafluorotitanate. This process involves the reaction of titanium dioxide (TiO₂) with ammonium bifluoride (NH₄HF₂). Research has shown that the fluorination of titanomagnetite (B1172002) concentrate with ammonium bifluoride results in the formation of ammonium hexafluorotitanate ((NH₄)₂TiF₆) and ammonium hexafluoroferrate ((NH₄)₃FeF₆) finechem-mirea.ru. The resulting mixture of ammonium fluorotitanates is a valuable commercial product for the industrial production of titanium dioxide pigment.

Solvothermal Synthesis in Methanol and Other Solvents

While less common for large-scale industrial production, solvothermal synthesis offers a route to produce various ammonium fluorometallates, including ammonium hexafluorotitanate, under controlled conditions. This method involves the reaction of a titanium precursor with a fluoride source in a non-aqueous solvent, such as methanol, in a sealed vessel at elevated temperatures and pressures. The specific conditions, including the choice of solvent, temperature, and reaction time, can be tailored to control the particle size and morphology of the resulting product.

Digestion of Titania Slags with Ammonium Fluorides

Titanium-bearing slags, byproducts of metallurgical processes, serve as a viable secondary source for titanium. The digestion of these slags with ammonium fluorides, such as ammonium fluoride or ammonium bifluoride, is an effective method for extracting titanium and converting it into ammonium hexafluorotitanate. This fluoride leaching process is typically carried out at around 100°C, a significantly lower temperature than other extraction methods like chlorination or sulfation researchgate.net. Studies have shown that the leaching rate of titanium from Ti-bearing electric furnace slag increases with higher temperatures and fluoride ion concentrations researchgate.net. For instance, a titanium leaching rate of 92.83% was achieved after 20 minutes at 90°C with a fluoride ion concentration of 14 mol/L researchgate.net.

Optimized Synthesis Conditions and Parameters

The efficiency and yield of ammonium hexafluorotitanate synthesis are highly dependent on the reaction conditions. Optimizing parameters such as temperature and reactant concentrations is crucial for maximizing product formation and purity.

Temperature and Concentration Dependencies in Solution-Based Methods

In solution-based synthesis methods, both temperature and the concentration of reactants play a pivotal role. The solubility of ammonium hexafluorotitanate is directly dependent on the temperature and inversely dependent on the concentration of ammonium fluoride.

The concentration of the fluoride source significantly impacts the extraction of titanium. For example, in the hydrometallurgical processing of titanomagnetite ores, the titanium content in the solid phase was found to decrease as the ammonium fluoride concentration was increased from 0.42 to 1 mol/L, indicating an increased transfer of titanium into the soluble hexafluorotitanate complex.

Temperature also plays a critical role in the synthesis and subsequent processing steps. In the context of processing fine dust from the electric smelting of ilmenite concentrates, the sublimation of titanium fluorides, including ammonium hexafluorotitanate, is heavily influenced by temperature. The degree of sublimation increases with temperature, reaching up to 99% at 600°C. An optimal temperature for this sublimation process has been identified as 600 ± 10°C srce.hr.

The following table summarizes the influence of key parameters on different synthesis routes:

Synthesis RouteKey ParametersObserved Effects
Extraction from Ilmenite Excess Ammonium FluorideDrives the reaction towards the formation of (NH₄)₂TiF₆.
Digestion of Titania Slags Temperature, Fluoride ConcentrationHigher temperature and fluoride concentration increase the titanium leaching rate.
Sublimation of Fluorides TemperatureSublimation degree of titanium fluorides increases with temperature, optimizing at ~600°C.

Influence of pH on Product Formation during Hydrolysis

The pH of the reaction solution plays a critical role in the hydrolysis of ammonium hexafluorotitanate and the subsequent formation of titanium dioxide (TiO2) products. The stability of the hexafluorotitanate complex ([TiF6]2−) is highly dependent on the acidity of the medium.

In strongly acidic conditions, with a pH below 3, the [TiF6]2− complex ion demonstrates notable stability due to the strong coordination of the fluoride ligands, and significant hydrolysis does not occur mdpi.com. The ammonium hexafluorotitanate solution itself is weakly acidic mdpi.com.

Conversely, in alkaline environments, the hydrolysis of [TiF6]2− is accelerated, leading to the formation of TiO2 mdpi.com. The addition of a base, such as ammonia (B1221849) water, gradually increases the concentration of hydroxide (B78521) ions (OH−), which then react with the [TiF6]2− ions mdpi.com. This process involves a series of stepwise hydrolysis and hydroxylation reactions, ultimately resulting in the precipitation of either amorphous or crystalline forms of TiO2 precursors mdpi.com.

The concentration of the alkaline reagent, and therefore the pH, directly influences the morphology and crystallization behavior of the final titanium species mdpi.com. For instance, increasing the molar ratio of ammonia to ammonium hexafluorotitanate creates a highly alkaline environment. This accelerates the hydrolysis of [TiF6]2− to such an extent that the nucleation rate of TiO2 surpasses the growth rate, leading to a progressive reduction in the size of the resulting nanoparticles mdpi.com.

Separation of different metal compounds from a solution containing various fluoroammonium complexes can also be achieved by carefully controlling the pH. For example, at a pH of 8, silicon and iron compounds may predominantly precipitate, while at a pH of 9, titanium compounds such as (NH4)2TiF4O and NH4TiOF3 are the main precipitates researchgate.net.

The table below illustrates the effect of the molar ratio of reactants on the particle size of the synthesized nano-TiO2. An increasing molar ratio of ammonia solution corresponds to a more alkaline environment.

Micromixing Techniques for Enhanced Preparation

Micromixing technology offers a sophisticated approach to enhance the preparation of materials from ammonium hexafluorotitanate, particularly in the synthesis of titanium dioxide films. This technique provides precise control over mixing processes at the microscale, which is crucial for reactions involving rapid precipitation mdpi.comresearchgate.net.

Traditional mixing methods can present challenges in achieving controllable and homogeneous chemical reactions, especially in alkaline solutions where the precipitation of TiO2 can be rapid researchgate.net. Micromixers, such as a porous dispersed double T-junction micromixer, can achieve high mixing intensity, leading to the formation of an ideal supersaturation solution researchgate.net. This controlled environment significantly facilitates the formation of high-quality TiO2 films through heterogeneous nucleation on a substrate surface, while inhibiting homogeneous reaction in the bulk solution researchgate.net.

The use of a micromixing-assisted platform, often consisting of syringe pumps and a micromixer, allows for the efficient fabrication of TiO2 films by mixing reactants like ammonium hexafluorotitanate and urea researchgate.net. Research has shown that the surface morphology of TiO2 films fabricated using micromixing can be more easily controlled compared to those prepared by conventional stirring methods researchgate.net.

The resulting dense and well-ordered TiO2 films derived from micromixing exhibit several improved properties, including:

Enhanced adhesion strength researchgate.net

High hardness researchgate.net

Good hydrophilicity researchgate.net

Excellent photoelectrochemical properties researchgate.net

These advantages demonstrate the potential of micromixing technology as a practical approach for preparing films in liquid-liquid reaction systems that involve rapid precipitation processes mdpi.com.

Advanced Structural Characterization and Crystallography of Ammonium Hexafluorotitanate

X-ray Crystallographic Analysis of Crystal Structures

The crystal structure of ammonium (B1175870) hexafluorotitanate has been determined through single-crystal X-ray diffraction. The compound crystallizes in the trigonal space group P-3m1. Current time information in Merrimack County, US. This crystal system is characterized by a three-fold rotational axis, which dictates the symmetrical arrangement of the constituent ions in the lattice.

The fundamental building blocks of the crystal lattice are the ammonium (NH₄⁺) cations and the hexafluorotitanate ([TiF₆]²⁻) anions. wikipedia.org X-ray crystallography has been instrumental in elucidating the precise spatial arrangement of these ions, revealing a well-defined three-dimensional structure. The lattice is composed of isolated octahedral [TiF₆]²⁻ anions, with the ammonium cations situated in the interstitial spaces. Current time information in Merrimack County, US.

A detailed crystallographic study provided the following unit cell parameters for (NH₄)₂TiF₆:

Parameter Value
Crystal SystemTrigonal
Space GroupP-3m1
a (Å)6.032(2)
c (Å)4.823(2)

This table presents the lattice parameters of ammonium hexafluorotitanate as determined by X-ray diffraction.

The titanium atom occupies a site with -3m symmetry, while the two distinct ammonium ions, N(1) and N(2), reside at sites with -3m and 3m symmetry, respectively. Current time information in Merrimack County, US. This arrangement indicates a high degree of order within the crystal lattice at the atomic level.

Hydrogen Bonding Interactions within the Crystal Lattice

A significant feature of the crystal structure of ammonium hexafluorotitanate is the extensive network of hydrogen bonds that connect the ammonium cations and the hexafluorotitanate anions. wikipedia.org These interactions play a crucial role in stabilizing the crystal lattice. The hydrogen atoms of the ammonium ions act as donors, forming N-H···F hydrogen bonds with the fluorine atoms of the adjacent [TiF₆]²⁻ octahedra.

Neutron diffraction studies, which are particularly sensitive to the positions of hydrogen atoms, have provided precise details about the geometry of these hydrogen bonds. The N-H···F bonds are characterized by specific bond lengths and angles, indicating a directed and significant interaction between the ions.

Hydrogen Bond N···F Distance (Å) H···F Distance (Å) **N-H···F Angle (°) **
N(1)-H(1)···F3.021(5)2.03(1)167(1)
N(2)-H(2)···F2.943(4)1.96(1)178(1)

This table summarizes the geometric parameters of the hydrogen bonds in ammonium hexafluorotitanate, as determined from diffraction data.

Analysis of Hexafluorotitanate Anion Octahedral Coordination

The hexafluorotitanate anion, [TiF₆]²⁻, forms the anionic framework of the crystal structure. In this complex ion, the central titanium(IV) atom is coordinated to six fluoride (B91410) ions in an octahedral geometry. wikipedia.org This coordination is characterized by nearly equal Ti-F bond lengths and F-Ti-F bond angles that are close to the ideal 90° and 180° for an octahedron.

The high symmetry of the [TiF₆]²⁻ octahedron is a key feature of the structure. The Ti-F bond distances are all equivalent due to the crystallographic symmetry. The F-Ti-F angles between adjacent and opposite fluorine atoms further confirm the near-perfect octahedral coordination around the titanium center.

Parameter Value
Ti-F Bond Length (Å)1.867(2)
F-Ti-F Angle (cis) (°)90.0
F-Ti-F Angle (trans) (°)180.0

This table presents the bond length and angles defining the octahedral coordination of the hexafluorotitanate anion.

The regular octahedral geometry of the [TiF₆]²⁻ anion is a consequence of the electrostatic interactions between the central Ti⁴⁺ cation and the six surrounding F⁻ anions, as well as the constraints imposed by the crystal lattice.

Orientational Dynamics and Disorder of Ammonium Cations

Investigation of NH₄⁺ Ion Orientations and Symmetry Compatibility

The tetrahedral symmetry of the ammonium ion (T_d) is not fully compatible with the higher site symmetries (-3m and 3m) it occupies in the trigonal crystal lattice of (NH₄)₂TiF₆. Current time information in Merrimack County, US. This mismatch implies that the ammonium ion cannot remain in a single, fixed orientation that satisfies the site symmetry. Instead, the ammonium ions are believed to undergo rapid reorientations between multiple equivalent orientations, which, on average, conform to the observed crystallographic symmetry. This dynamic disorder is a common feature in crystalline ammonium salts where the cation occupies a high-symmetry site.

Evidence of Dynamical Disorder from Spectroscopic Studies

Spectroscopic techniques, particularly Raman spectroscopy, have provided strong evidence for the dynamical disorder of the ammonium cations. Temperature-dependent Raman studies have shown significant broadening of the bands associated with the internal vibrational modes of the NH₄⁺ ions as the temperature increases. This broadening is a direct consequence of the increased rate of reorientational motions of the ammonium ions at higher temperatures, which shortens the lifetime of the vibrational states.

Furthermore, the observation of certain vibrational modes that would be inactive under the high site symmetry suggests a lowering of the effective symmetry experienced by the ammonium ion on the timescale of the vibrational measurement, consistent with a disordered or dynamically changing local environment.

Comparative Structural Studies with Isostructural Compounds

Ammonium hexafluorotitanate is isostructural with a number of other ammonium hexafluorometallate compounds, most notably ammonium hexafluorosilicate (B96646), (NH₄)₂SiF₆. Both compounds crystallize in the same trigonal space group (P-3m1) and exhibit similar lattice parameters.

Compound a (Å) c (Å) Crystal System Space Group
(NH₄)₂TiF₆6.032(2)4.823(2)TrigonalP-3m1
(NH₄)₂SiF₆5.989(1)4.796(1)TrigonalP-3m1

This table provides a comparison of the lattice parameters for ammonium hexafluorotitanate and the isostructural ammonium hexafluorosilicate.

Comprehensive Spectroscopic Investigations of Ammonium Hexafluorotitanate

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure, bonding, and lattice dynamics of crystalline solids. For ammonium (B1175870) hexafluorotitanate, both Raman and Infrared (IR) spectroscopy have been employed to probe its vibrational modes.

Raman Spectroscopy: Identification of Fundamental Vibrations and Hydrogen Bonding Effects

Polarized Raman spectra of ammonium hexafluorotitanate have been studied at both room temperature (300 K) and a much lower temperature (85 K). These studies have successfully identified 13 of the 14 expected Raman active fundamental vibrations. dntb.gov.ua A notable observation is the significant increase in the bandwidths of the internal NH₄⁺ and lattice vibrations between 85 K and 300 K. dntb.gov.ua This broadening is attributed to the reorientational motions of the ammonium ions. dntb.gov.ua

One of the intriguing findings in the Raman spectra of (NH₄)₂TiF₆ is the exceptionally low intensity of the Eg (octahedral) species internal band of the TiF₆²⁻ ion, which is two to three orders of magnitude weaker than the other TiF₆²⁻ internal Raman bands. dntb.gov.ua The Jahn-Teller effect, a common explanation for such intensity anomalies in other XY₆ complex ions, is not applicable in this case. dntb.gov.ua The crystal structure suggests the possibility of orientational disorder of the NH₄⁺ ions; however, an order-disorder phase transition related to this is not observed. dntb.gov.ua

Furthermore, the Raman spectrum of ammonium hexafluorotitanate exhibits features that are indicative of hydrogen bonding, aligning with criteria previously established for complex ammonium halide crystals from infrared absorption spectra. dntb.gov.ua The temperature-dependent shift of the A₁g species lattice antitranslational vibration, which decreases by 11 cm⁻¹ as the temperature increases from 85 K to 300 K, further underscores the dynamic nature of the crystal lattice. dntb.gov.ua

The missing band in the Raman spectrum is assigned to the rotary normal vibration of the NH₄⁺ ion. dntb.gov.ua It is proposed that this band has a large bandwidth at these temperatures due to the reorientational motions of the ammonium ions, making it difficult to observe. dntb.gov.ua

Table 1: Raman Active Fundamental Vibrations of (NH₄)₂TiF₆ This table is based on data from Raman spectroscopy studies. Note that one of the 14 expected bands was not observed.

Vibration TypeNumber of Observed BandsTemperature Dependence of Bandwidths
Fundamental Vibrations13 out of 14Increase strongly between 85 K and 300 K
NH₄⁺ Internal Vibrations-Increase strongly between 85 K and 300 K
Lattice Vibrations-Increase strongly between 85 K and 300 K
A₁g Lattice Antitranslational Vibration1Frequency decreases by 11 cm⁻¹ from 85 K to 300 K
Eg (TiF₆²⁻) Internal Band1Intensity is 2-3 orders of magnitude weaker than other TiF₆²⁻ bands
NH₄⁺ Rotary Normal Vibration0 (unobserved)-

Infrared (IR) Spectroscopy

Infrared spectroscopy complements Raman studies by probing different vibrational modes. In the case of isotopically dilute NH₃D⁺ ions in (NH₄)₂TiF₆, the IR spectrum at liquid-nitrogen temperature reveals sharp bands corresponding to N-D stretching and bending fundamentals. acs.org The analysis of the number and relative intensities of these bands allows for the determination of the symmetry of the ammonium ion within the crystal lattice. acs.org

Studies on partially deuterated samples of (NH₄)₂TiF₆ show that the v₁(n) band (N-D stretching) is significantly broadened, which suggests a somewhat different behavior of the ammonium ion in the hexafluorotitanate compared to analogous compounds. cdnsciencepub.com The temperature dependence of the IR spectra shows no evidence of a phase transition between 4.2 K and 400 K. cdnsciencepub.com The frequency of the v₄bc(a) component of the ammonium ion increases with temperature, reflecting the anomalous behavior of the ion. cdnsciencepub.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray photoelectron spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS studies have been performed on materials synthesized from ammonium hexafluorotitanate to understand their elemental composition and chemical states. mdpi.comnih.gov For instance, in the synthesis of nano-sized titanium dioxide from an (NH₄)₂TiF₆ solution, XPS analysis of the resulting material revealed the presence of fluorine and nitrogen residues. mdpi.com This information is crucial for understanding the reaction mechanisms and the purity of the final product.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local structure and dynamics of atomic nuclei in a material. For ammonium hexafluorotitanate, ¹H and ¹⁹F NMR studies have provided detailed information about the motion of the ammonium and hexafluorotitanate ions.

¹H–¹⁹F Coupled Nuclear Magnetic Relaxation Phenomena

Nuclear magnetic resonance absorption line shapes and spin-lattice relaxation times have been measured for both proton (¹H) and fluorine (¹⁹F) spin systems in (NH₄)₂TiF₆. aip.org The results are interpreted in terms of the nuclear dipole-dipole cross-coupling between the ¹H and ¹⁹F spin systems. aip.org At liquid helium temperatures, the ammonium ions show effects of quantum mechanical tunneling between their equilibrium orientations. aip.org

Proton and Fluorine Spin System Dynamics

Over the temperature range of 40 K to 250 K, the spin-lattice relaxation of both the proton and fluorine spin systems is primarily governed by the stochastic reorientation of the ammonium ions. aip.org In this temperature region, the TiF₆²⁻ ions are essentially immobile. aip.org However, above 250 K, the thermal reorientations of the TiF₆²⁻ ions become a significant factor in the relaxation mechanism. aip.org

Quantum Mechanical Tunneling of Ammonium Ions

In crystalline solids at low temperatures, the motion of molecular groups can sometimes be described by quantum mechanics rather than classical thermodynamics. For the ammonium ions (NH₄⁺) in ammonium hexafluorotitanate ((NH₄)₂TiF₆), quantum mechanical tunneling is a significant phenomenon. This process allows the protons of the ammonium ion to penetrate a potential energy barrier, rather than needing sufficient thermal energy to overcome it. uni-augsburg.denih.gov

Analysis of Nuclear Magnetic Resonance (NMR) line shapes at low temperatures reveals the composite nature of the ammonium ion's motion, which involves both tunneling and reorientational jumps. dntb.gov.ua The crystal structure of (NH₄)₂TiF₆ suggests the possibility of orientational disorder for the NH₄⁺ ions. dntb.gov.ua The tunneling effect in molecules like ammonia (B1221849) is well-documented, where the nitrogen atom can tunnel through the plane of the hydrogen atoms, inverting the molecule's umbrella-like structure. nih.govmit.edu In the case of the ammonium ion within the (NH₄)₂TiF₆ lattice, tunneling pertains to the reorientation of the ion between equivalent positions that are separated by an energy barrier. This quantum behavior is observable through spectroscopic techniques and is crucial for understanding the material's properties at cryogenic temperatures. dntb.gov.uamit.edu

Stochastic Reorientation Mechanisms

As the temperature increases, the dynamics of the ammonium ions in (NH₄)₂TiF₆ transition from quantum tunneling to classical stochastic reorientation. This refers to the random, thermally activated jumping of the ammonium ions between different orientational positions within the crystal lattice. dntb.gov.ua

Proton (¹H) and fluorine (¹⁹F) NMR spin-lattice relaxation time studies are instrumental in characterizing these reorientational motions. In (NH₄)₂TiF₆, the spin-lattice relaxation of both proton and fluorine nuclei is primarily governed by the stochastic reorientation of the ammonium ions over a temperature range of approximately 40 K to 250 K. dntb.gov.ua The random modulation of the internuclear dipole-dipole interactions by this motion provides an efficient mechanism for the nuclear spins to exchange energy with the lattice, leading to relaxation. The reorientational motions of the ammonium ions cause the bandwidths of their internal vibrations and the lattice vibrations to increase significantly between 85 K and 300 K. dntb.gov.ua

Thermal Reorientations of Hexafluorotitanate Anions

While the ammonium cations are dynamic over a broad temperature range, the hexafluorotitanate ([TiF₆]²⁻) anions exhibit their own distinct motional behavior. At lower temperatures (below 250 K), the [TiF₆]²⁻ ions are essentially immobile within the crystal lattice. dntb.gov.ua

However, as the temperature is raised above 250 K, thermal reorientations of the hexafluorotitanate anions become a significant factor in the nuclear spin relaxation mechanism. dntb.gov.ua This motion involves the random, thermally-driven reorientation of the octahedral [TiF₆]²⁻ anions. The onset of this anionic motion introduces new fluctuating magnetic fields that contribute to the relaxation of both the ¹⁹F and ¹H nuclei, demonstrating the interplay of cationic and anionic dynamics at higher temperatures. dntb.gov.ua The reorientational motion of hexafluoride ions is a known phenomenon in similar compounds. tdl.org

Fluorine NMR and Proton NMR Studies of Dynamical Disorder

Both Fluorine-19 (¹⁹F) and Proton (¹H) Nuclear Magnetic Resonance (NMR) are powerful techniques for investigating the complex dynamical disorder in ammonium hexafluorotitanate. dntb.gov.ua The ¹⁹F nucleus is particularly well-suited for these studies due to its 100% natural abundance, spin of 1/2, and high sensitivity. wikipedia.org

Studies of the coupled ¹H–¹⁹F nuclear magnetic relaxation in (NH₄)₂TiF₆ provide detailed insights into the motions of both the ammonium and hexafluorotitanate ions. dntb.gov.ua The relaxation behavior is explained by the nuclear dipole–dipole interactions between the proton and fluorine spin systems.

Key Findings from NMR Studies:

40 K < T < 250 K: The relaxation of both ¹H and ¹⁹F spins is dominated by the stochastic reorientation of the NH₄⁺ ions. dntb.gov.ua

T > 250 K: Thermal reorientations of the [TiF₆]²⁻ anions become an effective additional relaxation mechanism. dntb.gov.ua

The analysis of NMR line shapes and relaxation times as a function of temperature allows for the quantitative determination of motional parameters, such as activation energies and correlation times for the reorientational processes of both the cation and the anion.

Table 1: Summary of Ion Dynamics in (NH₄)₂TiF₆ from NMR Studies

Temperature Range Dominant Motional Process Affected Ions Spectroscopic Evidence
< 40 K Quantum Tunneling / Reorientational Jumps NH₄⁺ NMR Line Shape Analysis dntb.gov.ua
40 K - 250 K Stochastic Reorientation NH₄⁺ ¹H and ¹⁹F Spin-Lattice Relaxation dntb.gov.ua
> 250 K Thermal Reorientation [TiF₆]²⁻ ¹H and ¹⁹F Spin-Lattice Relaxation dntb.gov.ua

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a technique used to study the electronic structure and excited-state properties of materials. In the context of research involving ammonium hexafluorotitanate, it has been used to characterize materials synthesized or treated with this compound. powdermat.orgrsc.org

For instance, (NH₄)₂TiF₆ has been used in the surface treatment of perovskite nanocrystals (PNCs). rsc.org The photoluminescence quantum yield (PLQY) is a critical parameter measured in these studies, indicating the efficiency of the material in converting absorbed light into emitted light. Time-resolved PL measurements are also conducted to understand the lifetime of the excited states. rsc.org While detailed PL spectra of pure (NH₄)₂TiF₆ are not the primary focus of these studies, the compound's role in modifying the PL properties of other materials is significant. For example, in the synthesis of titanium dioxide (TiO₂) thin films, the resulting layers exhibit characteristic absorption peaks in the UV region, which is a prerequisite for photoluminescence. aip.org

Table 2: Application of Photoluminescence Spectroscopy in (NH₄)₂TiF₆-related Research

Application Material System Measured Property Reference
Surface Treatment CsPbX₃ Perovskite Nanocrystals Photoluminescence Quantum Yield (PLQY), Time-Resolved PL rsc.org
Precursor for Synthesis TiO₂ Thin Films UV-Vis Absorption (related to PL) aip.org

Extended X-ray Absorption Fine Structure (EXAFS) Analysis

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful analytical technique for determining the local atomic structure around a specific element in a material, even in non-crystalline samples. hyomen.org It provides information on bond distances, coordination numbers, and the types of neighboring atoms. The technique involves measuring the X-ray absorption coefficient of a material as a function of energy, just above an absorption edge of a target element. mdpi.com

In research relevant to ammonium hexafluorotitanate, EXAFS is primarily applied to characterize the materials derived from it. For example, when (NH₄)₂TiF₆ is used as a precursor to synthesize TiO₂-based composite photocatalysts, Ti K-edge XAFS measurements are performed to probe the state of the titanium atoms. mdpi.com

The analysis involves several steps:

Data Acquisition: Measuring the X-ray absorption spectrum at a synchrotron radiation facility. mdpi.com

Data Processing: Extracting the EXAFS oscillations, denoted as χ(k), from the raw data.

Fourier Transform: Transforming the k³-weighted EXAFS oscillations (k³χ(k)) from momentum space (k) to distance space (R). This yields a radial structure function that shows peaks corresponding to shells of neighboring atoms around the absorbing atom. hyomen.orgmdpi.com

Curve Fitting: Fitting the experimental data with theoretical models (often generated by codes like FEFF) to extract precise structural parameters. nih.gov

This analysis can reveal, for instance, the coordination environment of Ti atoms in a TiO₂/Y-zeolite composite, confirming the formation of highly crystalline anatase TiO₂ on the zeolite surface. mdpi.com

Thermal Decomposition Pathways and Kinetic Studies of Ammonium Hexafluorotitanate

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques used to study the thermal behavior of materials. researchgate.netsetaramsolutions.com For ammonium (B1175870) hexafluorotitanate, TGA/DTA studies reveal a multi-step decomposition process. Typically, the TGA curve shows distinct weight loss stages corresponding to the evolution of gaseous products, while the DTA curve indicates the endothermic or exothermic nature of these transitions.

For instance, a study on a Ti₃C₂/NH₄TiOF₃ hybrid material, which involves the decomposition of an ammonium titanium oxyfluoride species, demonstrated multiple weight loss regimes in the TGA plot. researchgate.net The initial weight loss observed between 25-210°C is attributed to the removal of adsorbed water. researchgate.net Subsequent, more significant weight loss at higher temperatures corresponds to the decomposition of the fluorotitanate complex. researchgate.net The DTA curve complements this by showing endothermic peaks associated with these decomposition and sublimation events. The thermal analysis of mixtures containing ammonium hexafluorotitanate and other compounds, such as polytetrafluoroethylene (PTFE), also shows that the presence of (NH₄)₂TiF₆ can influence the decomposition temperature of the other component. researchgate.net

Interactive Table: TGA/DTA Data for a Ti₃C₂/NH₄TiOF₃ Hybrid

Temperature Range (°C)Weight Loss (%)Associated Process
25-210~1.7Removal of adsorbed water
>210SignificantDecomposition of the complex

Multi-Stage Decomposition Processes and Intermediate Formation

The thermal decomposition of ammonium hexafluorotitanate is not a simple, one-step process. It proceeds through several stages, involving the formation of various intermediate compounds before yielding the final product.

Formation of Titanium Dioxide (TiO₂) (Anatase Phase)

A primary application of the thermal decomposition of ammonium hexafluorotitanate is the synthesis of titanium dioxide (TiO₂), a material with significant industrial applications, including as a pigment and a photocatalyst. mdpi.commdpi.comnih.gov The anatase crystalline phase of TiO₂ is often the desired polymorph due to its high photocatalytic activity. mdpi.comsemanticscholar.org

The formation of anatase TiO₂ from ammonium hexafluorotitanate can be achieved through various methods, including calcination in air. acs.orgnih.gov For example, heating mesocrystals of ammonium trifluorotitanate (NH₄TiOF₃), which can be derived from (NH₄)₂TiF₆, at 450°C in air leads to their conversion into anatase TiO₂ mesocrystals while retaining the original morphology. acs.orgnih.gov The presence of fluorine during the decomposition of (NH₄)₂TiF₆ can also lead to the doping of nitrogen and fluorine into the resulting TiO₂, which can enhance its photocatalytic properties under visible light. nih.gov The pyrohydrolysis of ammonium fluorotitanates, often carried out in the presence of steam, is another effective route to produce TiO₂. mdpi.come3s-conferences.org This process can proceed sequentially, forming intermediate compounds before the final formation of titanium dioxide. mdpi.comnih.gov

Evolution of Ammonium Oxofluorotitanates as Intermediates

During the thermal decomposition of ammonium hexafluorotitanate, particularly under conditions of hydrolysis or pyrohydrolysis, various ammonium oxofluorotitanate intermediates are formed. researchgate.netakjournals.comresearchgate.net These intermediates have a lower fluorine content and contain oxygen.

Sublimation Characteristics and Temperature Ranges

Ammonium hexafluorotitanate exhibits significant sublimation at elevated temperatures. This property is utilized in purification processes to separate titanium from other elements. srce.hrgoogle.com The sublimation of (NH₄)₂TiF₆ generally occurs in a temperature range of approximately 371°C to 683°C. srce.hr

The optimal temperature for the sublimation of titanium fluoride (B91410) compounds has been identified as around 600 ± 10°C, achieving up to 99% sublimation. srce.hr This process is crucial in methods for treating titanomagnetite (B1172002) mineral materials, where a sublimated product containing ammonium fluorotitanate is cooled in steps to separate different compounds. google.com For instance, cooling the sublimated product to a temperature between 320°C and 350°C allows for the collection of a de-sublimated product mainly composed of (NH₄)₂TiF₆. google.com

Kinetic Parameters and Apparent Activation Energies of Pyrohydrolysis

The study of the kinetics of the pyrohydrolysis of ammonium hexafluorotitanate provides valuable insights into the reaction rates and the energy barriers that must be overcome. The apparent activation energy is a key parameter derived from these studies.

The pyrohydrolysis of (NH₄)₂TiF₆ has been investigated over temperatures ranging from 200-400°C. researchgate.net The apparent activation energy for this process has been determined to be 57.36 kJ/mol. researchgate.net This value is crucial for optimizing the industrial processes for producing titanium dioxide. Kinetic studies have shown that the conversion of ammonium fluorometallates to oxides can take about 40 minutes under certain conditions. researchgate.net The rate of the pyrohydrolysis process is often limited by factors such as the diffusion of water vapor to the reacting solid. mdpi.com

Interactive Table: Kinetic Parameters for Pyrohydrolysis

CompoundTemperature Range (°C)Apparent Activation Energy (kJ/mol)
(NH₄)₂TiF₆200-40057.36 researchgate.net
(NH₄)₂TiOF₄200-40048.08 researchgate.net

Influence of Atmosphere on Decomposition Products and Mechanisms

The atmosphere in which the thermal decomposition of ammonium hexafluorotitanate is carried out has a significant influence on the final products and the reaction mechanism. scbt.com

Decomposition in an inert atmosphere, such as nitrogen or argon, will primarily lead to the evolution of ammonia (B1221849) and hydrogen fluoride, and the formation of titanium fluorides or oxyfluorides. researchgate.netakjournals.com In contrast, decomposition in an oxidizing atmosphere like air can lead to the formation of titanium dioxide. acs.orgnih.gov The presence of water vapor, as in pyrohydrolysis, is crucial for the formation of titanium oxides by providing the oxygen source to replace fluorine in the crystal lattice. mdpi.come3s-conferences.org

Furthermore, the decomposition process itself can be accompanied by a reduction of Ti(IV) due to the evolved ammonia. akjournals.com The composition of the final non-stoichiometric titanium oxyfluorides is a result of these complex interactions between the decomposing solid and the surrounding atmosphere. akjournals.com

In-situ and Ex-situ Studies of Thermal Degradation

The thermal degradation of ammonium hexafluorotitanate, with the chemical formula (NH₄)₂TiF₆, has been elucidated through a combination of in-situ and ex-situ analytical techniques. These studies are crucial for understanding the reaction mechanism, identifying intermediate compounds, and determining the kinetic parameters of the decomposition process.

In-situ studies involve the real-time analysis of the material as it undergoes thermal decomposition. Techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) or Fourier transform infrared spectroscopy (TGA-FTIR) are powerful in-situ methods. They provide continuous data on mass loss and the evolution of gaseous products as a function of temperature.

Conversely, ex-situ studies involve heating the material to a specific temperature, holding it for a certain duration, and then cooling it down for analysis. This approach allows for the detailed characterization of the solid-state products at different stages of decomposition using techniques like X-ray diffraction (XRD) and infrared spectroscopy (IR).

Research indicates that the thermal decomposition of ammonium hexafluorotitanate is a multi-step process. The pyrohydrolysis of (NH₄)₂TiF₆, studied over a temperature range of 200-400°C, reveals the formation of ammonium oxofluorotitanate intermediates. researchgate.net The apparent activation energy for this pyrohydrolysis has been determined to be 57.36 kJ/mol. researchgate.net

Detailed investigations have shown that the decomposition process involves the initial breakdown of (NH₄)₂TiF₆, leading to the formation of various intermediate species. The easy transfer of hydrogen from the ammonium group to an oxygen atom is suggested by the presence of a strong O-H···F hydrogen bond, which results in the evolution of ammonia (NH₃) and water (H₂O) rather than hydrogen fluoride (HF) during decomposition. scirp.org

The following tables summarize the key findings from in-situ and ex-situ studies on the thermal decomposition of ammonium hexafluorotitanate.

Table 1: In-situ Analysis of Gaseous Decomposition Products

Temperature Range (°C)Evolved Gaseous SpeciesAnalytical TechniqueReference
> 200NH₃, H₂OTGA-MS/FTIR scirp.org

Table 2: Ex-situ Analysis of Solid Decomposition Products and Intermediates

Temperature (°C)Intermediate/Final Products IdentifiedAnalytical TechniqueReference
200-400Ammonium oxofluorotitanate intermediatesChemical Analysis, XRD, IR Spectroscopy researchgate.net
550N-F-TiO₂ (anatase)Pyrolysis, XRD scirp.org

Table 3: Kinetic Parameters for the Thermal Decomposition of Ammonium Hexafluorotitanate

ProcessApparent Activation Energy (kJ/mol)Temperature Range (°C)Analytical MethodReference
Pyrohydrolysis57.36200-400Isothermal kinetic studies researchgate.net

The conversion of ammonium fluorometallates to oxides is a key feature of the thermal decomposition process, with kinetic studies indicating that this conversion can take approximately 40 minutes. researchgate.net The final product is often a form of titanium dioxide, with studies showing the formation of N-F-codoped TiO₂ with a homogenous anatase structure when ammonium oxofluorotitanate precursors are thermally decomposed at 550°C. scirp.org

Reaction Chemistry and Mechanistic Studies of Ammonium Hexafluorotitanate

Hydrolytic Reactions and Formation of Oxofluorotitanates

The hydrolysis of ammonium (B1175870) hexafluorotitanate is a critical process for the synthesis of titanium oxides and oxyfluorides. This reaction involves the stepwise substitution of fluoride (B91410) ligands in the [TiF₆]²⁻ complex by hydroxyl (OH⁻) or oxide (O²⁻) groups, leading to the formation of various oxofluorotitanate species and ultimately titanium dioxide.

The hydrolysis of the [TiF₆]²⁻ anion is highly dependent on the pH of the aqueous solution. In strongly acidic conditions, the complex remains stable, while in alkaline or neutral environments, it undergoes hydrolysis.

Acidic Conditions (pH < 3): The [TiF₆]²⁻ complex ion is stable in solutions with a pH below 3 due to the strong coordination of the fluoride ligands. mdpi.com Significant hydrolysis does not occur under these conditions.

Neutral to Alkaline Conditions (pH > 4): As the pH increases above 4, the [TiF₆]²⁻ ion becomes susceptible to hydrolysis. The introduction of a base, such as ammonia (B1221849) (NH₃), provides hydroxide (B78521) ions (OH⁻) that react with the hexafluorotitanate complex. mdpi.com This leads to the progressive replacement of fluoride ions, as shown in the general reaction:

[TiF₆]²⁻(aq) + nOH⁻(aq) → [TiF₆₋ₙ(OH)ₙ]²⁻(aq) + nF⁻(aq)

(NH₄)₂TiF₆ + 4NH₃ + 2H₂O → TiO₂ + 6NH₄F wikipedia.org

The rate and extent of hydrolysis can be precisely controlled by adjusting the pH, which in turn influences the morphology and crystallinity of the resulting titanium species. mdpi.com The ammonium ion (NH₄⁺) itself, being the conjugate acid of a weak base (ammonia), can slightly decrease the pH of pure water through hydrolysis. quora.com

pH Range [TiF₆]²⁻ Stability and Hydrolysis Pathway
< 3The [TiF₆]²⁻ complex is stable with no significant hydrolysis. mdpi.com
> 4Rapid, stepwise hydrolysis occurs, leading to the formation of oxofluorotitanates and eventually TiO₂. mdpi.com

Under controlled hydrolysis conditions, intermediate oxofluorotitanate species can be isolated and characterized. The hydrolysis of ammonium hexafluorotitanate has led to the synthesis of several ammonium oxofluorotitanate compounds, including (NH₄)₃TiOF₅, (NH₄)₂TiOF₄, and NH₄TiOF₃. researchgate.net

Of particular note is triammonium (B15348185) oxopentafluorotitanate, (NH₄)₃TiOF₅, which has been synthesized and its crystal structure determined using single-crystal X-ray diffraction. researchgate.netresearchgate.net The structure was refined in the Fm3m space group, confirming the composition and arrangement of the [TiOF₅]³⁻ anion in the crystal lattice. researchgate.netresearchgate.net

Isolated Oxofluorotitanate Species Significance
(NH₄)₃TiOF₅ (Triammonium oxopentafluorotitanate)A novel species synthesized via controlled hydrolysis; its crystal structure has been determined. researchgate.netresearchgate.net
(NH₄)₂TiOF₄An intermediate in the hydrolysis of (NH₄)₂TiF₆. researchgate.net
NH₄TiOF₃A precursor for the synthesis of titanium dioxide. researchgate.netresearchgate.net

Solid-State Reactions and Transformations

Ammonium hexafluorotitanate and its derivatives serve as valuable solid-state precursors for the synthesis of advanced materials. Thermal decomposition and reactions with other solid compounds can yield materials with specific morphologies and properties.

Ammonium oxotrifluorotitanate (NH₄TiOF₃), synthesized from aqueous solutions of ammonium hexafluorotitanate, is a volatile compound that can be converted into anatase phase titanium dioxide upon thermal treatment. researchgate.net

The process involves heating NH₄TiOF₃ in an oxygen atmosphere. The morphology and size of the resulting TiO₂ are dependent on the thermal treatment temperature. Research has shown that this method can produce nano-scaled TiO₂ particles, with sizes ranging from 10 to 30 nm for temperatures between 300 to 1000°C. researchgate.net While detailed studies specifically on nanoplate formation are ongoing, the controlled thermal decomposition of layered or discoid precursor crystals like NH₄TiOF₃ is a promising route for anisotropic nanostructures such as nanoplates. researchgate.net

Precursor Product Conditions Key Findings
Ammonium oxotrifluorotitanate (NH₄TiOF₃)Anatase Titanium Dioxide (TiO₂)Thermal treatment in oxygen (300-1000°C)Produces nano-scaled TiO₂ particles; particle size increases with temperature. researchgate.net

The reaction between ammonium hexafluorotitanate and boric acid (H₃BO₃) in an aqueous solution is a cornerstone of the liquid phase deposition (LPD) technique for creating titanium dioxide films. nih.govresearchgate.net

In this process, boric acid acts as a fluoride ion (F⁻) scavenger. The high affinity between boron and fluorine leads to the formation of stable tetrafluoroborate (B81430) ions ([BF₄]⁻), effectively removing free fluoride ions from the solution. mdpi.com This equilibrium shift drives the hydrolysis of the [TiF₆]²⁻ complex forward, even in acidic conditions, promoting the deposition of TiO₂ onto a substrate. mdpi.commit.edu

Reaction Mechanism:

Hydrolysis Equilibrium: [TiF₆]²⁻(aq) + 2H₂O(l) ⇌ TiO₂(s) + 4H⁺(aq) + 6F⁻(aq)

Fluoride Scavenging: H₃BO₃(aq) + 4HF(aq) ⇌ HBF₄(aq) + 3H₂O(l)

The concentration of boric acid is a critical parameter that influences the deposition rate, surface roughness, and refractive index of the resulting TiO₂ film. researchgate.net This method has been successfully used to deposit uniform, polycrystalline anatase TiO₂ films on various substrates for applications such as dye-sensitized solar cells. nih.govresearchgate.net

Ammonium hexafluorotitanate is also utilized in reactions with transition metal carbides, such as the MAX phase compound Ti₃AlC₂, to create novel composite materials. In one such synthesis, a Ti₃C₂/TiO₂ composite was prepared through a liquid-phase precipitation method involving (NH₄)₂TiF₆, Ti₃AlC₂, and H₃BO₃. mdpi.com

In this reaction, the (NH₄)₂TiF₆ and H₃BO₃ react as previously described to form TiO₂ in situ. The Ti₃AlC₂ likely serves as a substrate or template, and potentially as a reactive component where the aluminum layers are selectively etched, leading to the formation of 2D Ti₃C₂ (a type of MXene). The in-situ-generated TiO₂ nanoparticles then decorate the surface of the Ti₃C₂ nanosheets. These composite materials have demonstrated enhanced photocatalytic performance compared to pure TiO₂. mdpi.com The development of catalysts based on transition metal carbides is an active area of research for various applications, including ammonia synthesis. ammoniaenergy.orgnih.gov

Reactants Product Significance
(NH₄)₂TiF₆, Ti₃AlC₂, H₃BO₃Ti₃C₂/TiO₂ compositeCreates a composite material with enhanced photocatalytic activity. mdpi.com

Exchange and Conversion Reactions of Ammonium Hexafluorotitanate

Ammonium hexafluorotitanate, (NH₄)₂TiF₆, serves as a versatile precursor in the synthesis of other titanium compounds through various exchange and conversion reactions. These processes are fundamental in the purification and modification of titanium-containing materials for diverse applications.

Formation of Alkali Hexafluorotitanates (e.g., K₂TiF₆, Na₂TiF₆)

The conversion of ammonium hexafluorotitanate to alkali hexafluorotitanates, such as potassium hexafluorotitanate (K₂TiF₆) and sodium hexafluorotitanate (Na₂TiF₆), is a well-established process primarily driven by the principle of solubility difference. googleapis.com This method involves an alkali exchange reaction in an aqueous solution.

When a soluble alkali metal salt, such as potassium chloride (KCl), potassium sulfate (B86663) (K₂SO₄), sodium chloride (NaCl), or sodium fluoride (NaF), is added to a solution of ammonium hexafluorotitanate, the less soluble alkali hexafluorotitanate salt precipitates out. googleapis.comgoogle.com The lower solubility of K₂TiF₆ and Na₂TiF₆ compared to (NH₄)₂TiF₆ in the reaction medium makes their separation via precipitation highly efficient, often yielding a quantitative or near-quantitative recovery of the titanium complex. googleapis.com

For instance, the addition of potassium chloride or sodium fluoride to an aqueous solution of (NH₄)₂TiF₆ leads to the formation of K₂TiF₆ or Na₂TiF₆, respectively. google.com These precipitated salts are valuable intermediates; for example, they can be used as feedstock in the production of metallic titanium. google.com The choice of the precipitating salt can be any suitable alkali metal salt, with chlorides and sulfates being common options. googleapis.com Another method involves the use of ion-exchange resins, where a solution of ammonium hexafluorotitanate is passed over a potassium ion exchange resin, which exchanges ammonium ions for potassium ions. alibaba.com

The general reactions can be represented as: (NH₄)₂TiF₆(aq) + 2 MCl(aq) → M₂TiF₆(s) + 2 NH₄Cl(aq) (where M = K, Na)

Table 1: Synthesis of Alkali Hexafluorotitanates from Ammonium Hexafluorotitanate

ProductReactantsMethodKey Principle
K₂TiF₆, Na₂TiF₆(NH₄)₂TiF₆ and a potassium or sodium salt (e.g., KCl, K₂SO₄, NaF)Precipitation from aqueous solutionLower solubility of the alkali hexafluorotitanate product compared to the ammonium salt precursor. googleapis.comgoogle.com
K₂TiF₆(NH₄)₂TiF₆Ion ExchangePassing an aqueous solution over a potassium ion exchange resin. alibaba.com

Decomposition of Higher Ammonium Fluorotitanates to Ammonium Hexafluorotitanate (e.g., (NH₄)₃TiF₇)

Ammonium hexafluorotitanate can be formed from the decomposition of higher ammonium fluorotitanates, such as ammonium heptafluorotitanate ((NH₄)₃TiF₇). This conversion is typically achieved through thermal decomposition.

Studies have shown that upon heating, (NH₄)₃TiF₇ decomposes to yield (NH₄)₂TiF₆. srce.hrkirensky.ru This reaction involves the loss of ammonia (NH₃) and hydrogen fluoride (HF). kirensky.ru Research indicates that this decomposition occurs at a temperature of approximately 350 °C. srce.hr X-ray diffraction studies have confirmed the appearance of the (NH₄)₂TiF₆ phase when (NH₄)₃TiF₇ is heated to temperatures around 380-383 K (107-110 °C), indicating the onset of decomposition, which becomes more significant at higher temperatures. kirensky.ruresearchgate.net

The decomposition reaction is a critical step in certain fluorination processes of titanium ores, where mixtures of ammonium fluorotitanates can be produced. researchgate.netfinechem-mirea.ru The controlled thermal treatment allows for the conversion of (NH₄)₃TiF₇, which may be present in the initial product mixture, into the more stable (NH₄)₂TiF₆.

The chemical equation for this decomposition is: (NH₄)₃TiF₇(s) → (NH₄)₂TiF₆(s) + NH₃(g) + HF(g) kirensky.ru

Table 2: Decomposition of Ammonium Heptafluorotitanate

PrecursorProductMethodTemperature
(NH₄)₃TiF₇(NH₄)₂TiF₆Thermal Decomposition350 °C srce.hr

Computational and Theoretical Investigations of Ammonium Hexafluorotitanate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jim.org.cnmdpi.comarxiv.org It has become a primary tool for studying the properties of solid-state materials derived from or related to ammonium (B1175870) hexafluorotitanate, offering insights that are often difficult to obtain through experimental means alone. arxiv.org

Ammonium hexafluorotitanate is a key precursor for synthesizing doped titanium dioxide (TiO₂), a material of great interest in photocatalysis. researchgate.netnih.gov DFT calculations have been pivotal in understanding how codoping TiO₂ with nitrogen (N) and fluorine (F), often achieved using (NH₄)₂TiF₆, alters its electronic properties to enhance photocatalytic activity.

Theoretical studies predict a significant reduction in the band gap of TiO₂ when it is cosubstituted with nitrogen and fluorine. researchgate.net For instance, DFT calculations on carbon-doped TiO₂ have shown that doping can lower the band gap from a simulated 2.13 eV for pure TiO₂ to as low as 1.47 eV, indicating a significant improvement in its electronic structure. mdpi.com Similar effects are predicted for N,F-codoping. researchgate.net The calculated band structure for N,F-codoped TiO₂ reveals that nitrogen 2p states introduce a distinct sub-band just above the valence band. researchgate.net The presence of fluorine enhances this effect, effectively narrowing the band gap and shifting light absorption into the visible range, which is crucial for improving the efficiency of solar energy utilization. researchgate.netresearchgate.netnih.gov This modification of the electronic band density is a key factor in promoting reactions like CO₂ reduction. mdpi.com

Table 1: DFT-Calculated Band Gaps for Doped TiO₂ Systems Note: This table provides illustrative examples of band gap reduction through doping as determined by DFT calculations. The values for pure TiO₂ can vary in simulations based on the functional used.

Material SystemCalculated Band Gap (eV)Key FindingSource
Pure TiO₂ (GGA method)2.13Reference band gap for the simulation. mdpi.com
4% Carbon-doped TiO₂1.58Significant band gap reduction. mdpi.com
6% Carbon-doped TiO₂1.47Further reduction with higher doping. mdpi.com
N,F-codoped TiO₂ReducedNitrogen 2p states form a new sub-band, enhanced by fluorine. researchgate.net

When dopant atoms are introduced into a host crystal lattice, they can cause localized strains and structural distortions. DFT and other first-principles calculations are highly effective at modeling these phenomena.

In TiO₂ codoped with nitrogen and fluorine, first-principles calculations reveal significant local distortions in the crystal lattice. researchgate.net These calculations also show a notable energetic favorability for the dopants to cluster together. The formation of a nitrogen and fluorine pair is predicted to lower the system's energy by 1.93 eV per pair. researchgate.net This clustering is driven by the interaction between the dopants, which carry virtual negative (on nitrogen) and positive (on fluorine) charges. researchgate.net Similar local distortions have been observed in other doped systems; for example, iron (Fe) atoms doped into a TiO₂ lattice expand the distance to the nearest oxygen atoms, causing a local distortion of the anatase structure. researchgate.net The study of such dopant-induced defects and their tendency to cluster is critical, as these features can act as charge carrier traps or recombination centers, profoundly influencing the material's photocatalytic and electronic properties. nih.govrsc.org

DFT calculations can accurately predict the vibrational frequencies of molecules and crystal lattices. geologyscience.ruresearchgate.net This information is fundamental for modeling the equilibrium fractionation of stable isotopes between different chemical species, a key concept in geochemistry. geologyscience.ruwhoi.edu The theoretical basis for this is the Urey model, which links isotope fractionation to the vibrational frequencies of the isotopomers (molecules differing only in their isotopic composition). researchgate.net

While specific DFT studies on isotope fractionation in ammonium hexafluorotitanate are not widely published, the methodology is well-established. For instance, DFT has been used to calculate the vibrational modes of hydrated iron ions (Fe(H₂O)₆³⁺ and Fe(H₂O)₆²⁺) to determine the fractionation of iron isotopes between them. geologyscience.ruresearchgate.net These calculations predict how heavy isotopes partition, and the results show excellent agreement with experimental data. geologyscience.ru

This same approach could be applied to (NH₄)₂TiF₆ to model the fractionation of nitrogen isotopes (¹⁵N vs. ¹⁴N) between the ammonium cation and other nitrogen-bearing compounds or phases. nih.govfrontiersin.org Understanding the isotopic fractionation during processes like the thermal decomposition of (NH₄)₂TiF₆ or its reaction to form N-doped TiO₂ could provide valuable insights into reaction mechanisms. nih.gov

By mapping the potential energy surface of a chemical reaction, DFT calculations can identify transition states, intermediates, and the energy barriers that separate them. scispace.comresearchgate.net This provides a detailed picture of the reaction pathway. mdpi.com

For processes involving ammonium hexafluorotitanate, such as its hydrolysis and polycondensation to form TiO₂, DFT can elucidate the kinetic energy barriers. nih.gov For example, it is understood that increasing reaction temperature helps overcome these barriers, accelerating the reaction rates. nih.gov In the context of photocatalysis using materials derived from (NH₄)₂TiF₆, DFT helps clarify how surface modifications affect reaction pathways. Surface fluorination of TiO₂, for instance, is proposed to enhance oxidation pathways mediated by hydroxyl (•OH) radicals while inhibiting those that rely on direct hole transfer. researchgate.net DFT calculations can model the energetics of these competing pathways, explaining the observed changes in photocatalytic selectivity and efficiency. researchgate.netresearchgate.net

First-Principles Calculations for Structural and Electronic Properties

First-principles calculations, which include DFT, are performed from basic quantum mechanical principles without the need for empirical parameters. osti.gov These methods have been used to investigate the structural and electronic properties of ammonium hexafluorotitanate and related materials. researchgate.netnih.gov

Molecular Dynamics Simulations (Potential Area)

While DFT is excellent for static properties and reaction pathways, molecular dynamics (MD) simulations are used to study the dynamic behavior of atoms and molecules over time. nih.gov This is a promising area for future investigation of ammonium hexafluorotitanate.

First-principles molecular dynamics (FPMD), where the forces between atoms are calculated "on-the-fly" using DFT, is a particularly powerful technique. nih.gov Although direct FPMD studies on (NH₄)₂TiF₆ are scarce, research on analogous systems provides a clear indication of its potential. For example, FPMD simulations have been performed on tetramethyl ammonium fluoride (B91410) (TMAF), an ionic liquid with a similar cationic component. nih.gov These simulations revealed details about its structural, thermodynamic, and transport properties in the liquid phase, including how it interacts with water molecules. nih.gov

More recently, MD simulations using neural network potentials (NNPs) trained on DFT data have been applied to ammonium hexafluorosilicate (B96646) ((NH₄)₂SiF₆), a compound structurally very similar to ammonium hexafluorotitanate. researchgate.net These advanced simulations were used to study the diffusion of molecules on the material's surface, a critical aspect of processes like chemical etching in semiconductor manufacturing. researchgate.net Applying similar MD and FPMD techniques to ammonium hexafluorotitanate could yield valuable insights into its dissolution, thermal decomposition, and behavior in solution, which are crucial for controlling its use in synthesis and other applications. nih.govresearchgate.net

Ammonium Hexafluorotitanate As a Precursor for Advanced Materials Synthesis

Synthesis of Titanium Dioxide (TiO₂) Nanostructures

The compound serves as a versatile precursor for generating a variety of TiO₂ nanostructures. The presence of fluoride (B91410) ions in the precursor is instrumental in controlling the crystal growth, morphology, and properties of the resulting nanomaterials.

The synthesis of anatase TiO₂ single crystals with a high percentage of exposed {001} facets is a significant area of research due to the high reactivity of these facets. mdpi.com Hydrothermal methods utilizing ammonium (B1175870) hexafluorotitanate as a fluorine source are commonly employed to achieve this. researchgate.netsemanticscholar.org The fluoride ions act as a capping agent, preferentially adsorbing onto the {001} facets. This adsorption lowers the surface energy of the {001} facets to a value below that of the more stable {101} facets, thereby promoting the anisotropic growth of nanosheets with a high exposure of the desired reactive surfaces. nih.govnih.gov

Researchers have successfully synthesized anatase TiO₂ nanosheets with dominant {001} facets using ammonium hexafluorotitanate in combination with other titanium precursors like titanium butoxide or titanium isopropoxide. researchgate.netnih.gov For instance, one study reported the synthesis of anatase TiO₂ single-crystal nanosheets with 64% {001} facets. mdpi.com Another facile, one-pot wet chemical process was developed to prepare pure anatase TiO₂ hollow structures with fluorine on the surface, which exhibited enhanced photocatalytic performance. researcher.life The thickness of these nanosheets can also be controlled, with studies demonstrating the synthesis of ultra-thin sheets (1.6–2.7 nm) with approximately 82% dominant {001} facets. rsc.org

A microwave-assisted liquid-phase deposition method has also been used to synthesize anatase TiO₂ nanorice structures with highly exposed {001} facets on an ITO surface, using ammonium hexafluorotitanate as the precursor and hexamethylenetetramine as a capping agent. epj-pv.org This rapid synthesis method, completed within five minutes, allows for control over the morphology and size of the nanostructures. epj-pv.org

Table 1: Synthesis Methods for Facet-Controlled Anatase TiO₂ Nanosheets

Synthesis MethodPrecursorsKey Findings & CharacteristicsCitations
HydrothermalAmmonium hexafluorotitanate, Titanium butoxideProduced size-controllable nanosheets; smaller sizes (<100 nm) showed higher photocatalytic activity. researchgate.net
HydrothermalAmmonium hexafluorotitanate, Titanium isopropoxide, HClGrown directly on FTO substrates; morphology and facet ratio controlled by reaction time and precursor concentration. nih.gov
Microwave-Assisted Liquid-Phase DepositionAmmonium hexafluorotitanate, HexamethylenetetramineRapid (5 min) synthesis of porous nanorice-like structures with exposed {001} facets. epj-pv.org
One-Pot HydrothermalAmmonium hexafluorotitanate, Formic AcidFabricated TiO₂ hollow structures with surface fluorine, leading to enhanced photocatalytic activity. researcher.life

The pyrolysis of ammonium hexafluorotitanate provides a facile method for synthesizing nitrogen and fluorine co-doped TiO₂ (N-F-TiO₂) nanoparticles. researchgate.netscirp.org This co-doping is advantageous as it can enhance the photocatalytic activity of TiO₂ under visible light. scirp.orgnih.gov The nitrogen and fluorine atoms are incorporated into the TiO₂ lattice during the thermal decomposition of the precursor. scirp.orgresearchgate.net

The process involves the thermal conversion of ammonium oxofluorotitanate precursors, derived from (NH₄)₂TiF₆, into N-F-codoped anatase TiO₂ at temperatures typically above 500°C. researchgate.net Studies have shown that as the calcination temperature increases, (NH₄)₂TiF₆ first decomposes into intermediates like TiOF₂ and NH₄TiOF₃ before forming anatase TiO₂. researchgate.net The resulting N-F-TiO₂ nanoparticles have been shown to exhibit a strong absorption in the visible-light region and significantly higher photocatalytic activity for the degradation of organic pollutants compared to undoped TiO₂. researchgate.netresearchgate.net The presence of fluorine can also induce the encapsulation of nitrogen within the TiO₂ structure, maintaining charge balance. nih.gov

The ratio of fluoride to titanium (F/Ti) in the precursor solution is a critical parameter in the hydrothermal synthesis of TiO₂ nanosheets, as it directly influences their size, morphology, and facet ratio. researchgate.netsemanticscholar.orgmdpi.com By carefully adjusting the F/Ti molar ratio, researchers can control the dimensions of the resulting nanosheets, ranging from nanometers to submicrometers. researchgate.net

Studies have demonstrated that a reduction in the F/Ti ratio leads to a decrease in the size of the synthesized titania nanosheets. mdpi.com For example, by varying the F/Ti ratio from 2.0 down to 0.3, nanosheets with side lengths as small as 6.3 nm could be prepared. mdpi.com Conversely, an increase in the F/Ti ratio was found to suppress the growth of {001} facets while promoting crystal growth along the a- and b-axes, affecting the {001}/{101} facet ratio. semanticscholar.org This control allows for the optimization of the nanosheets' properties, such as photocatalytic activity, which was found to be highest for nanosheets prepared with a F/Ti ratio of 0.3 in one study. mdpi.com

Table 2: Effect of F/Ti Molar Ratio on TiO₂ Nanosheet Synthesis

F/Ti Molar RatioResulting Nanosheet SizeKey ObservationCitations
2.0~256 nmLarger nanosheets, suppressed {001} facet formation. mdpi.comrsc.org
1.8-Intermediate size and facet ratio. semanticscholar.orgrsc.org
1.5-Showed superior hydroxyl radical generation in one study. semanticscholar.org
1.2-Intermediate size and facet ratio. semanticscholar.orgrsc.org
1.0-Superior antibacterial properties observed. semanticscholar.orgrsc.org
0.3~6.3 nm - 29 nmSmallest nanosheet size, highest photocatalytic degradation efficiency. researchgate.netmdpi.com

Ammonium hexafluorotitanate is an effective precursor for forming highly crystalline anatase TiO₂ on the surface of various support materials, creating composite photocatalysts. mdpi.comnih.gov The presence of fluorine in the precursor plays a crucial role in enhancing the crystallinity of the TiO₂ during synthesis. nih.govmdpi.comnih.gov

For example, when used to prepare TiO₂-Y-zeolite composites, (NH₄)₂TiF₆ enabled the formation of highly crystalline anatase TiO₂ on the zeolite surface after calcination. mdpi.comnih.gov The resulting composite maintained the porous structure of the zeolite and exhibited improved photocatalytic performance. nih.govmdpi.com The fluorine from the precursor not only aids in crystallization but can also modify the surface properties of the support material, such as inducing hydrophobicity on the zeolite surface. nih.gov This simultaneous modification and deposition process is an efficient method for designing advanced composite materials. mdpi.comresearchgate.net The high crystallinity is attributed to the role of the fluorine ion during the hydrolysis and crystallization process. nih.gov

Deposition of Titanium Oxide Thin Films

Beyond nanostructures, ammonium hexafluorotitanate is a primary reagent for the deposition of titanium oxide thin films, which are used in a wide range of optical and electronic applications.

Liquid Phase Deposition (LPD) is a wet chemical process that allows for the formation of metal oxide thin films on substrates from an aqueous solution at or near room temperature. oup.com Ammonium hexafluorotitanate is a commonly used precursor in LPD for depositing titanium oxide films. oup.comresearchgate.netrsc.org The process typically involves the chemical equilibrium between the metal fluoro-complex ion ([TiF₆]²⁻) and the metal oxide in the aqueous solution. oup.com

In a typical LPD setup, an aqueous solution of ammonium hexafluorotitanate is mixed with a fluoride scavenger, most commonly boric acid (H₃BO₃). oup.comacs.orgrsc.org The boric acid consumes free fluoride ions, which shifts the equilibrium and accelerates the hydrolysis of the [TiF₆]²⁻ complex, leading to the supersaturation and deposition of titanium oxide onto an immersed substrate. oup.com This technique can be used to deposit uniform films on various substrates, including glass and silicon. oup.comresearchgate.net The deposition rate and film composition can be controlled by adjusting the concentrations of (NH₄)₂TiF₆ and H₃BO₃ in the treatment solution. oup.com The LPD method has been successfully used to prepare anatase TiO₂ thin films, with applications in photocatalysis and as photo-anodes in solar cells. acs.orgaip.org

Growth of Porous Anatase TiO₂ Films on Various Substrates

Ammonium hexafluorotitanate is a key precursor for the synthesis of anatase titanium dioxide (TiO₂) films, a polymorph of TiO₂ noted for its high photocatalytic activity. epj-pv.orgresearchgate.net Researchers have successfully grown porous anatase TiO₂ films on various substrates, a critical development for applications in solar cells and photocatalysis where a large surface area is beneficial. epj-pv.org

One effective technique is a microwave-assisted liquid-phase deposition method. In a notable study, anatase TiO₂ nanostructures with a unique nanorice-like morphology and high exposure of the reactive (001) facet were synthesized on an indium tin oxide (ITO) substrate. epj-pv.org This process utilized an aqueous solution of ammonium hexafluorotitanate as the titanium source and hexamethylenetetramine as a capping agent, achieving the growth of a homogenous and porous film in a matter of minutes under normal atmospheric pressure. epj-pv.org The resulting 5.64 µm thick film demonstrated significant potential for use as a photo-anode in dye-sensitized solar cells (DSSCs). epj-pv.org

Another approach involves the crystallization of anatase TiO₂ from an aqueous solution containing ammonium hexafluorotitanate and boric acid directly onto a polypropylene (B1209903) substrate. nih.govresearchgate.net This method yields solid films that can be peeled from the substrate to create stand-alone, iridescent TiO₂ films. nih.govresearchgate.net X-ray diffraction (XRD) analysis confirmed these films consist of single-phase anatase TiO₂. nih.gov The ability to grow these porous films on different types of substrates highlights the versatility of ammonium hexafluorotitanate as a precursor. epj-pv.orgnih.gov

Low-Heating Solid-State Chemical Methods for Nanoplate Fabrication

The synthesis of TiO₂ nanostructures, such as nanoplates, can be achieved from ammonium hexafluorotitanate using low-heating chemical methods, which offer advantages in energy efficiency and simplicity over high-temperature calcination processes. rsc.orgmdpi.com These methods often involve the controlled hydrolysis of the [TiF₆]²⁻ anion in an aqueous solution, which can be facilitated by a fluoride scavenger like boric acid (H₃BO₃). rsc.org

One approach transforms hexafluorotitanate precursors into nanocrystalline TiO₂ at temperatures as low as 85°C. rsc.org The reaction between ammonium hexafluorotitanate and boric acid allows for a controlled hydrolysis that leads to the precipitation of TiO₂ nanoparticles. rsc.org While this is a liquid-phase method, it avoids the need for high-temperature solid-state reactions. mdpi.com The direct precipitation of well-crystallized nano-TiO₂ can be achieved using ammonia (B1221849) as a precipitant, which also circumvents a subsequent heat treatment step, thereby reducing energy consumption. mdpi.comnih.gov The morphology of the resulting nanoparticles, including spindle-shapes and nanorods, is highly dependent on parameters such as reactant concentrations, molar ratios, temperature, and reaction time. mdpi.comnih.gov

Research into the direct synthesis of Ti₃C₂/TiO₂ hybrids also employs a low-temperature step, where Ti₃AlC₂ reacts with ammonium hexafluorotitanate at 60°C. nih.gov This reaction forms an intermediate, NH₄TiOF₃, which is subsequently converted to TiO₂ nanostructures on the Ti₃C₂ surface. nih.gov These low-temperature routes are critical for creating nanostructured materials while preserving thermally sensitive components or substrates.

Fabrication of Composite Materials

Ammonium hexafluorotitanate serves as an effective precursor in the fabrication of advanced composite materials, where TiO₂ is integrated with other materials to enhance functional properties.

Titanium Dioxide/Y-Zeolite Photocatalysts

Composite photocatalysts combining TiO₂ and Y-zeolite have been designed to leverage the high adsorption capacity of zeolite and the photocatalytic activity of TiO₂. researchgate.netmdpi.comacs.org In the synthesis of these composites, ammonium hexafluorotitanate is used as the TiO₂ precursor. researchgate.netmdpi.com The zeolite is suspended in an aqueous solution of (NH₄)₂TiF₆, followed by evaporation and calcination at 773 K (500°C). mdpi.com This process yields highly crystalline anatase TiO₂ formed on the Y-zeolite surface. mdpi.com The use of the fluorine-containing precursor is particularly effective for several reasons: it promotes the formation of highly crystalline TiO₂, enhances the hydrophobicity of the zeolite support, and can impart visible light sensitivity to the composite. researchgate.netmdpi.com These factors contribute to a significant improvement in photocatalytic performance for the degradation of organic pollutants in both water and air compared to composites made with other precursors like titanium ammonium oxalate. researchgate.netmdpi.com

Table 1: Synthesis Parameters for TiO₂/Y-Zeolite Composites
PrecursorSupportSynthesis MethodCalcination TemperatureKey FindingsReference
Ammonium Hexafluorotitanate ((NH₄)₂TiF₆)Hydrophobic Y-Zeolite (SiO₂/Al₂O₃ = 810)Impregnation followed by evaporation773 K (500°C)Formation of highly crystalline anatase TiO₂; enhanced photocatalytic activity under UV and visible light. mdpi.com
Titanium Ammonium OxalateHydrophobic Y-Zeolite (SiO₂/Al₂O₃ = 810)Impregnation followed by evaporation773 K (500°C)Lower photocatalytic performance compared to the fluorine-containing precursor. mdpi.com

Ti₃C₂/TiO₂ Hybrids

A novel and environmentally friendly method for fabricating Ti₃C₂/TiO₂ hybrid materials uses ammonium hexafluorotitanate in a dual role. nih.govresearchgate.net Ti₃C₂ is a two-dimensional material from the MXene family with excellent electronic properties. In this single-step synthesis, (NH₄)₂TiF₆ acts as an etchant to selectively remove aluminum from a Ti₃AlC₂ MAX phase precursor, resulting in the formation of Ti₃C₂ MXene. nih.gov Simultaneously, it serves as the titanium source for TiO₂. nih.govresearchgate.net

The reaction is typically carried out at 60°C for 24 hours, which leads to the formation of hybrids surrounded by intermediate NH₄TiOF₃ crystals. nih.govresearchgate.net A subsequent reaction with boric acid converts these crystals into anatase TiO₂ that wraps the Ti₃C₂ nanosheets. nih.gov This method avoids the use of hazardous hydrofluoric acid (HF), which is traditionally used for MXene synthesis. nih.gov The resulting Ti₃C₂/TiO₂ hybrids exhibit superior photocatalytic activity for degrading pollutants like methylene (B1212753) blue compared to commercial anatase TiO₂ nanoparticles, due to the synergistic effect between the two components. nih.govresearchgate.net

Table 2: Synthesis of Ti₃C₂/TiO₂ Hybrids
Starting MaterialsReaction ConditionsIntermediate ProductFinal ProductKey AdvantageReference
Ti₃AlC₂, (NH₄)₂TiF₆60°C for 24 hoursTi₃C₂/NH₄TiOF₃Ti₃C₂/TiO₂ hybridHydrofluoric acid-free synthesis; precursor acts as both etchant and TiO₂ source. nih.govresearchgate.net

Role of Fluorine in Crystallization and Morphological Control of Derived Materials

The presence of fluorine, originating from the hexafluorotitanate anion ([TiF₆]²⁻), plays a crucial role in controlling the crystallization and morphology of the resulting TiO₂ materials. researchgate.netmdpi.com During synthesis, fluoride ions can adsorb onto the surfaces of growing TiO₂ crystals. nih.govrsc.org This selective adsorption acts as a capping mechanism, inhibiting growth along certain crystallographic directions. mdpi.com

Specifically, fluorine has been shown to stabilize the high-energy {001} facets of anatase TiO₂. mdpi.comnih.gov This stabilization retards crystal growth along the mdpi.com direction, promoting the formation of two-dimensional nanostructures such as nanosheets and nanoplates with a high percentage of exposed {001} facets. mdpi.com These facets are known to be highly reactive and are beneficial for applications in photocatalysis. mdpi.com

Furthermore, the use of a fluorine-containing precursor like ammonium hexafluorotitanate has been demonstrated to promote the formation of highly crystalline anatase TiO₂, even at lower temperatures. researchgate.netmdpi.com This enhanced crystallinity is vital for photocatalytic efficiency, as it reduces the number of defects that can act as recombination centers for photogenerated electron-hole pairs. nih.gov The strong electron-withdrawing nature of surface Ti-F groups can also reduce the recombination of charge carriers, further boosting photocatalytic activity. acs.org

Precursor in Dental Material Research for Modifying Enamel Surfaces

In the field of dental material research, ammonium hexafluorotitanate has been identified as a component for improving the properties of dental cements. google.com Specifically, it is used as an additive in the setting liquid for glass ionomer cements. google.com These cements are formed by the reaction of a fluoroaluminosilicate glass powder with a polycarboxylic acid solution. google.com

The inclusion of fluorocomplex salts like ammonium hexafluorotitanate in the setting liquid has a marked effect on the final properties of the cement. google.com It contributes to increased crushing strength and improved water resistance. google.com This is critical in the oral environment, where dental restorations are subjected to significant mechanical stress and constant exposure to moisture. google.com The chemical interaction involves the fluorocomplex salt influencing the setting reaction of the cement, likely by interacting with the metal ions leached from the glass and the polycarboxylic acid chains. While the precise mechanism is complex, the incorporation of these salts modifies the final structure of the cement matrix, leading to enhanced mechanical stability. Although research on ammonium hexafluorosilicate (B96646) has shown it can increase the acid resistance of enamel, the primary documented role of ammonium hexafluorotitanate is in the formulation of the cement itself rather than direct surface treatment of enamel. google.comnih.gov

Q & A

Q. Advanced: How can defects in azanium titanium fluoride crystals be systematically studied?

Methodological Answer:

  • Advanced Techniques : Employ high-resolution TEM to visualize lattice irregularities and positron annihilation spectroscopy to quantify vacancy defects .
  • Controlled Synthesis : Introduce dopants (e.g., vanadium) during synthesis to correlate defect density with ionic radius mismatches .
  • Computational Modeling : Use density functional theory (DFT) to predict defect formation energies and compare with experimental data .

Basic: What characterization techniques are essential for confirming the structure of azanium titanium fluoride?

Methodological Answer:

  • Core Techniques : XRD for crystallographic analysis, FTIR for identifying NH₄⁺ and Ti-F vibrational modes, and Raman spectroscopy to detect symmetry-forbidden modes .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., NH₃ release at ~300°C) .

Q. Advanced: How can synchrotron-based methods enhance structural analysis?

Methodological Answer:

  • X-ray Absorption Spectroscopy (XAS) : Utilize Ti K-edge XANES to probe titanium oxidation states and EXAFS to quantify Ti-F bond lengths .
  • Neutron Diffraction : Resolve hydrogen positions in the NH₄⁺ moiety, critical for understanding proton mobility .

Basic: How should researchers resolve contradictions in reported structural data (e.g., XRD vs. NMR results)?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate XRD with solid-state NMR (¹⁹F MAS-NMR) to distinguish amorphous vs. crystalline phases .
  • Sample Consistency : Ensure identical synthesis batches and hydration levels, as moisture can alter NMR signals .

Q. Advanced: What statistical frameworks are suitable for reconciling conflicting thermodynamic data?

Methodological Answer:

  • Bayesian Analysis : Model uncertainty in calorimetry data to quantify confidence intervals for enthalpy values .
  • Machine Learning : Train algorithms on existing datasets to predict outliers and identify systematic measurement errors .

Basic: What are the standard protocols for toxicological assessment of azanium titanium fluoride?

Methodological Answer:

  • Acute Toxicity Testing : Follow OECD Guideline 423, administering graduated doses to murine models and monitoring for respiratory distress (linked to NH₃ release) .
  • Environmental Impact : Use algal growth inhibition tests (ISO 8692) to assess aquatic toxicity .

Q. Advanced: How can chronic exposure effects be studied in multicellular organisms?

Methodological Answer:

  • Longitudinal Studies : Expose C. elegans to sublethal doses over generations, tracking mutagenesis via whole-genome sequencing .
  • Biomarker Identification : Use metabolomics (LC-MS) to detect fluoride-induced disruptions in ATP synthesis pathways .

Basic: What experimental designs are optimal for studying azanium titanium fluoride’s reactivity?

Methodological Answer:

  • Controlled Variables : Maintain inert atmospheres (Ar glovebox) to prevent hydrolysis and standardize reactant concentrations .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with halide salts .

Q. Advanced: How can high-throughput screening accelerate reactivity studies?

Methodological Answer:

  • Combinatorial Libraries : Deposit thin-film variants via inkjet printing and screen for photocatalytic activity using UV-vis degradation assays .
  • In Situ Monitoring : Couple electrochemical cells with Raman microspectroscopy to track intermediate species in real time .

Basic: What methods mitigate hygroscopicity in azanium titanium fluoride during storage?

Methodological Answer:

  • Storage Protocols : Seal samples in vacuum-desiccated containers with molecular sieves .
  • Stability Monitoring : Periodically test via Karl Fischer titration to quantify water uptake .

Q. Advanced: How does hygroscopicity impact proton conductivity in device applications?

Methodological Answer:

  • Impedance Spectroscopy : Measure conductivity under varying humidity levels to model proton transport mechanisms .
  • Molecular Dynamics Simulations : Predict water adsorption isotherms and correlate with experimental conductivity data .

Basic: How can researchers assess synergistic effects between azanium titanium fluoride and other fluorides?

Methodological Answer:

  • Phase Diagrams : Construct ternary diagrams (NH₄F-TiF₄-MFₓ) to identify eutectic points or co-crystal formation .
  • Comparative Studies : Use DSC to compare melting behaviors of pure vs. mixed fluoride systems .

Q. Advanced: What computational tools predict cooperative effects in multi-fluoride systems?

Methodological Answer:

  • Cluster Expansion Models : Optimize atomic configurations to predict stable mixed-anion phases .
  • DFT+U Calculations : Simulate electronic structures to identify charge-transfer synergies .

Basic: What methodologies evaluate azanium titanium fluoride’s ecological persistence?

Methodological Answer:

  • Standard Tests : Conduct OECD 301 biodegradation assays in aqueous media .
  • Soil Column Studies : Measure fluoride leaching rates using ion-selective electrodes .

Q. Advanced: How can isotopic tracing elucidate environmental fate?

Methodological Answer:

  • ¹⁸O/¹⁵N Labeling : Track NH₄⁺ migration in soil profiles via isotope-ratio mass spectrometry .
  • Microcosm Experiments : Simulate ecosystems to study bioaccumulation in aquatic food chains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.